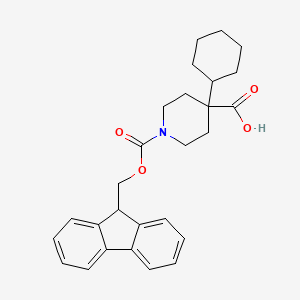

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid

説明

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C27H31NO4 and a molecular weight of 433.55 g/mol . It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids . The compound is characterized by its white powder form and a melting point range of 165-174°C .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid typically involves the reaction of 4-cyclohexyl-piperidine-4-carboxylic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

化学反応の分析

Types of Reactions: Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Deprotection: Removal of the Fmoc group yields the free amine.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Peptide Synthesis

Role as a Protecting Group:

Fmoc-CHPCA is extensively utilized in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group of amino acids. This allows for selective modifications without disrupting the overall peptide structure. The Fmoc group can be removed using mild basic conditions, typically a solution of piperidine in N,N-dimethylformamide (DMF), facilitating the assembly of complex peptide sequences .

Advantages:

- Selectivity: The Fmoc protection strategy enables chemists to selectively modify amino acids during peptide synthesis.

- Stability: The compound's stability under various reaction conditions makes it suitable for complex synthetic pathways.

Drug Development

Pharmaceutical Applications:

Fmoc-CHPCA is crucial in designing new pharmaceuticals, particularly those targeting specific biological pathways. Its derivatives have been investigated for their potential to enhance drug efficacy against various diseases, including neurodegenerative disorders .

Mechanism of Action:

The compound's ability to modify the piperidine moiety allows for fine-tuning of pharmacological properties, which can lead to improved binding affinities and selectivity towards target proteins.

Bioconjugation

Linking Biomolecules:

In bioconjugation processes, Fmoc-CHPCA assists in linking biomolecules to therapeutic agents. This application is essential for developing targeted drug delivery systems that improve therapeutic outcomes by ensuring that drugs reach their intended sites of action more effectively .

Research Implications:

The use of Fmoc-CHPCA in bioconjugation enhances the stability and efficacy of therapeutic agents, making it a valuable tool in modern medicinal chemistry.

Material Science

Development of Novel Materials:

Fmoc-CHPCA is applied in creating novel materials with specific properties beneficial for biomedical applications. These materials can exhibit increased stability or enhanced interaction with biological systems, making them suitable for various applications ranging from drug delivery systems to tissue engineering .

Neuroscience Research

Studying Neurological Pathways:

Research indicates that Fmoc-CHPCA may have implications in studying neurological pathways and understanding neurodegenerative diseases. Its structural similarity to neurotransmitter systems suggests potential interactions that could be leveraged for therapeutic purposes .

Summary of Biological Activities

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group in solid-phase peptide synthesis |

| Drug Development | Enhances drug efficacy; targets specific biological pathways |

| Bioconjugation | Links biomolecules to therapeutic agents; improves targeted delivery |

| Material Science | Develops stable materials with enhanced biological interactions |

| Neuroscience Research | Aids in understanding neurological pathways; potential therapeutic uses |

Case Study 1: Peptide-Based Therapeutics

A study demonstrated the effectiveness of Fmoc-CHPCA in synthesizing peptide-based therapeutics that showed improved binding affinities to specific receptors involved in neurodegenerative diseases. The synthesized peptides exhibited enhanced interactions with target proteins compared to those synthesized without Fmoc-CHPCA.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of compounds related to Fmoc-CHPCA revealed that modifications to the cyclohexyl group significantly altered biological activity. By systematically varying substituents on the piperidine ring, researchers identified compounds with enhanced receptor selectivity and potency.

作用機序

The primary mechanism of action of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis . The Fmoc group temporarily protects the amino group of amino acids during the synthesis process . The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild basic conditions .

類似化合物との比較

- Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid .

- Fmoc-4-(4-methoxyphenyl)-piperidine-4-carboxylic acid .

Comparison: Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other Fmoc-protected piperidine derivatives . This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional requirements .

生物活性

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid (Fmoc-CHPCA) is a compound of significant interest in various fields of research, particularly in peptide synthesis, drug development, and neuroscience. This article provides a comprehensive overview of its biological activity, applications, and research findings.

Chemical Structure and Properties

Fmoc-CHPCA is characterized by its unique structure, which includes a fluorene-9-methoxycarbonyl (Fmoc) protecting group attached to a cyclohexyl-piperidine backbone. The molecular formula is , with a molecular weight of approximately 327.46 g/mol. Its structural attributes contribute to its functionality in biological applications.

Applications in Biological Research

1. Peptide Synthesis:

Fmoc-CHPCA is widely used as a protective group in solid-phase peptide synthesis (SPPS). It allows for the selective modification of amino acids without interfering with the overall peptide structure. The Fmoc group can be easily removed under mild basic conditions, facilitating the assembly of complex peptide sequences .

2. Drug Development:

The compound plays a crucial role in the design of pharmaceuticals targeting specific biological pathways. Its derivatives have been explored for their potential to enhance drug efficacy against various diseases, including neurodegenerative disorders . The ability to modify the piperidine moiety allows for the fine-tuning of pharmacological properties.

3. Bioconjugation:

Fmoc-CHPCA is utilized in bioconjugation processes, where it aids in linking biomolecules to therapeutic agents. This application is essential for developing targeted drug delivery systems, improving therapeutic outcomes by ensuring that drugs reach their intended sites of action more effectively .

4. Neuroscience Research:

Research indicates that Fmoc-CHPCA may have implications in studying neurological pathways and understanding neurodegenerative diseases. Its structural similarity to neurotransmitter systems suggests potential interactions that could be leveraged for therapeutic purposes .

Table 1: Summary of Biological Activities

Case Study: Peptide-Based Therapeutics

A study investigating the use of Fmoc-CHPCA in the synthesis of peptide-based therapeutics demonstrated its effectiveness in enhancing binding affinities to specific receptors involved in neurodegenerative diseases. The synthesized peptides exhibited improved interactions with target proteins compared to those synthesized without Fmoc-CHPCA .

Case Study: Structure-Activity Relationship (SAR)

Research focusing on the SAR of compounds related to Fmoc-CHPCA revealed that modifications to the cyclohexyl group significantly altered biological activity. By systematically varying substituents on the piperidine ring, researchers were able to identify compounds with enhanced receptor selectivity and potency .

特性

IUPAC Name |

4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,19,24H,1-3,8-9,14-18H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKHBWXFHVDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589221 | |

| Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-21-4 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-cyclohexyl-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。